molecular formula C8H14O3 B13977964 Tert-butyl 2-methyloxirane-2-carboxylate

Tert-butyl 2-methyloxirane-2-carboxylate

Cat. No.: B13977964
M. Wt: 158.19 g/mol
InChI Key: HMAGZHPJACHPDG-UHFFFAOYSA-N
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Description

Tert-butyl 2-methyloxirane-2-carboxylate (CAS: N/A) is a 2,2-disubstituted epoxide featuring a tert-butyl ester group and a methyl substituent on the oxirane ring. This compound serves as a key intermediate in organic synthesis, particularly in regioselective carbonylation reactions to generate monocarbonyl aldehydes . Its synthesis typically follows procedures involving epoxide formation from corresponding precursors, with yields influenced by steric and electronic factors .

Properties

IUPAC Name

tert-butyl 2-methyloxirane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-7(2,3)11-6(9)8(4)5-10-8/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAGZHPJACHPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Methyl 2-methyloxirane-2-carboxylate (2s)

Tert-butyl 3-(4-methylphenyl)oxirane-2-carboxylate

Structural and Physical Properties :

  • Molecular Formula : C₁₄H₁₈O₃ (Molecular Weight: 246.29 g/mol) .
  • Substituent Effects : The 4-methylphenyl group introduces aromatic conjugation, altering electronic properties and increasing hydrophobicity compared to the methyl-substituted 2t.
  • Applications : Likely used in pharmaceutical intermediates where aromatic interactions are critical.

Physical and Chemical Properties Comparison

Property Tert-butyl 2-methyloxirane-2-carboxylate Methyl 2-methyloxirane-2-carboxylate Tert-butyl 3-(4-methylphenyl)oxirane-2-carboxylate
Molecular Formula C₈H₁₂O₃ C₅H₈O₃ C₁₄H₁₈O₃
Molecular Weight (g/mol) ~158.18 (calculated) 117.05 (HRMS) 246.29
Boiling Point/Solubility Higher bp, lower water solubility Lower bp, moderate solubility Highest bp, very low water solubility
Stability High (tert-butyl protection) Moderate High (aromatic stabilization)

Reactivity in Carbonylation Reactions

  • This compound : The bulky tert-butyl group directs regioselectivity toward less hindered positions, favoring specific aldehyde products in carbonylation .
  • Methyl 2-methyloxirane-2-carboxylate : Reduced steric hindrance allows broader reactivity but may lead to mixed regioselectivity .

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